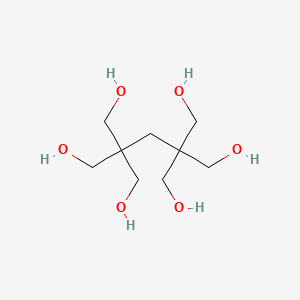
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O6. It is a polyol, specifically a tetrol, meaning it has four hydroxyl (–OH) groups. This compound is a white solid and is used as a building block in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol can be synthesized through a base-catalyzed multiple-addition reaction. The process involves the reaction of acetaldehyde with three equivalents of formaldehyde to form an intermediate compound, which then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product along with formate ion . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polyfunctionalized compounds, including polymers and resins.
Biology: The compound is utilized in the preparation of biologically active molecules and as a stabilizer in various biochemical assays.
Medicine: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol involves its ability to form multiple hydrogen bonds due to the presence of four hydroxyl groups. These hydrogen bonds can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in pharmaceuticals or industrial processes .
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol can be compared with other similar polyols, such as:
Pentaerythritol: Another tetrol with the formula C(CH2OH)4, used in the production of explosives, plastics, and paints.
Neopentyl glycol: A diol with the formula C5H12O2, used in the production of polyesters and plasticizers.
Trimethylolethane: A triol with the formula C6H14O3, used in the production of alkyd resins and coatings.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and properties compared to other polyols .
Eigenschaften
CAS-Nummer |
151898-57-6 |
|---|---|
Molekularformel |
C9H20O6 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2,2,4,4-tetrakis(hydroxymethyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O6/c10-2-8(3-11,4-12)1-9(5-13,6-14)7-15/h10-15H,1-7H2 |
InChI-Schlüssel |
UZQLWFGBWZLPQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CO)CO)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
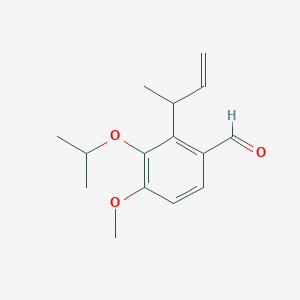
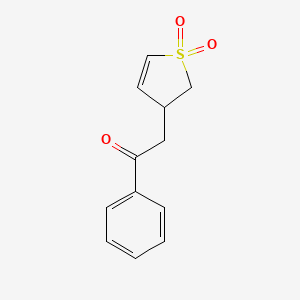
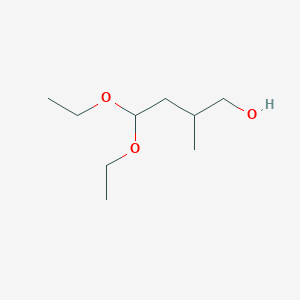
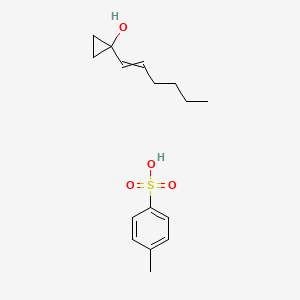
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
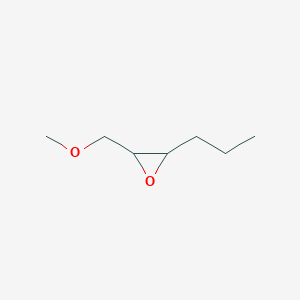
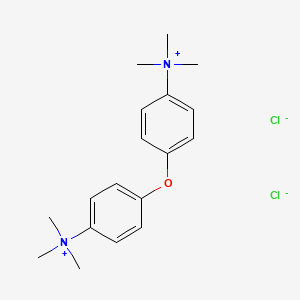
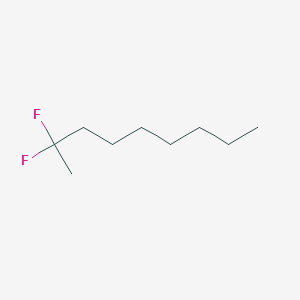
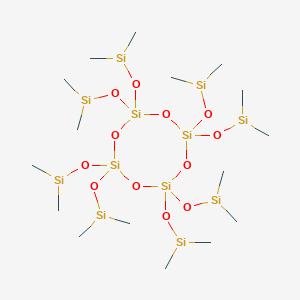
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
